2-Methyl-1-butene

Catalog No.
S578243
CAS No.
563-46-2
M.F
C5H10
M. Wt
70.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-butene

CAS Number

563-46-2

Product Name

2-Methyl-1-butene

IUPAC Name

2-methylbut-1-ene

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

InChI

InChI=1S/C5H10/c1-4-5(2)3/h2,4H2,1,3H3

InChI Key

MHNNAWXXUZQSNM-UHFFFAOYSA-N

SMILES

CCC(=C)C

Solubility

0.00 M
9.27e-04 M
Sol in alcohol, ether, benzene
In water, 130 mg/l @ 20 °C.

Synonyms

1-Isoamylene; 2-Methyl-1-butylene; NSC 72414; γ-Isoamylene

Canonical SMILES

CCC(=C)C

Chemical Properties and Occurrence:

2-Methyl-1-butene, also known as isopentene, is a five-carbon alkene (hydrocarbon with a double bond) with the chemical formula C5H10. It is a colorless, volatile liquid with a disagreeable odor. It is found naturally in various plant species, including truffles (Tuber borchii) and juniper (Juniperus monticola) [].

Reactivity:

Due to the presence of the double bond, 2-methyl-1-butene is a reactive molecule. It readily undergoes addition reactions, where other molecules add across the double bond. This makes it a valuable starting material for the synthesis of various organic compounds [].

Research Applications:

Organic Synthesis:

-Methyl-1-butene is a versatile building block in organic synthesis due to its reactivity and the presence of the double bond. It is used as a starting material for the production of various chemicals, including:

  • Isoprene: A key component of natural rubber and various other polymers [].
  • Citronellal: A fragrant compound used in perfumes and insect repellents [].
  • Methacrolein: An important industrial intermediate used in the production of plastics and adhesives [].

Polymer Chemistry:

2-Methyl-1-butene can be used as a co-monomer in the production of various polymers. The incorporation of the double bond into the polymer chain can modify its properties, such as increasing its flexibility or crosslinking capabilities [].

Catalysis Research:

2-Methyl-1-butene is used as a model substrate in research on the development of new catalysts for various chemical reactions, including hydrogenation (addition of hydrogen) and hydroformylation (addition of carbon monoxide and hydrogen) [, ].

2-Methyl-1-butene is an unsaturated hydrocarbon classified as an alkene with the molecular formula C5H10C_5H_{10} and a molecular weight of 70.13 g/mol. It is a colorless liquid that possesses a disagreeable odor and is characterized by its high volatility and flammability. The compound has a boiling point of approximately 31 °C and a melting point of -137 °C, making it a gas at room temperature under standard atmospheric conditions. It is insoluble in water but soluble in organic solvents such as ether, ethanol, and benzene .

In plant physiology, 2-methyl-1-butene serves as a precursor for the biosynthesis of isoprenoids, a vast class of naturally occurring molecules with diverse functions. These include hormones, pigments, and essential oils []. 2-Methyl-1-butene is converted to isopentenyl pyrophosphate (IPP), a key intermediate in the isoprenoid pathway [].

Typical of alkenes, including:

  • Hydrogenation: This reaction involves the addition of hydrogen to the double bond, producing alkanes. For instance, the reaction with hydrogen can be represented as:
    H2+C5H10C5H12H_2+C_5H_{10}\rightarrow C_5H_{12}
  • Polymerization: Under certain conditions, 2-methyl-1-butene can undergo polymerization to form larger hydrocarbon chains, often facilitated by catalysts such as acids .
  • Halogenation: The compound can react with halogens (e.g., chlorine or bromine) to form dihaloalkanes.
  • Hydrohalogenation: Reaction with hydrogen halides (e.g., hydrochloric acid) results in haloalkanes.

2-Methyl-1-butene can be synthesized through several methods:

  • Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-1-butanol. This process typically requires an acid catalyst to facilitate the removal of water.
  • Cracking of Hydrocarbons: It can also be produced through thermal cracking processes involving larger hydrocarbons.
  • Isomerization: The isomerization of other alkenes such as butenes can yield 2-methyl-1-butene as a product .

Research on interaction studies involving 2-methyl-1-butene primarily focuses on its reactivity with other chemicals rather than biological interactions. Studies have indicated that it can undergo dimerization and trimerization reactions when catalyzed by acidic resins or other catalysts. These reactions can lead to the formation of larger hydrocarbons, which have implications for industrial applications in fuel production and chemical synthesis .

Several compounds share structural similarities with 2-methyl-1-butene. Notable examples include:

Compound NameMolecular FormulaKey Differences
1-PenteneC5H10Linear structure without branching
3-Methyl-1-buteneC5H10Methyl group at position three
2-Methyl-2-buteneC5H10Double bond at position two with branching
Isobutylene (Isobutene)C4H8One less carbon, branched structure

Uniqueness of 2-Methyl-1-butene:
2-Methyl-1-butene is unique due to its specific positioning of the double bond and branching methyl group, which influences its reactivity patterns compared to linear alkenes like 1-pentene. Its ability to undergo specific polymerization reactions makes it valuable for industrial applications not typically associated with more linear hydrocarbons .

Physical Description

2-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors are heavier than air. Used to make other chemicals.
Liquid

Color/Form

Colorless liquid

XLogP3

2.5

Boiling Point

31.2 °C

Flash Point

less than 20 °F (NFPA, 2010)
BELOW -20 °F (BELOW -7 °C) (CLOSED CUP)

Density

0.6504 @ 20 °C/4 °C

Odor

Disagreeable odo

Melting Point

-137.5 °C

UNII

33C9Y0I55H

GHS Hazard Statements

Aggregated GHS information provided by 27 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (96.3%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

609.96 mmHg
610 mm Hg @ 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

563-46-2
26760-64-5

Wikipedia

2-methyl-1-butene

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 1st degree
Cosmetics -> Solvent

Methods of Manufacturing

Refinery gas
CATALYTIC CRACKING OR STEAM CRACKING OF PETROLEUM FOLLOWED BY ISOLATION OF C5 FRACTION AND EXTRACTION WITH COLD AQUEOUS SULFURIC ACID

General Manufacturing Information

Petroleum refineries
1-Butene, 2-methyl-: ACTIVE
Petrochemical manufacturing
Butene, 2-methyl-: ACTIVE

Stability Shelf Life

VOLATILE

Dates

Modify: 2023-08-15

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